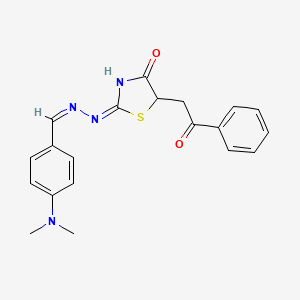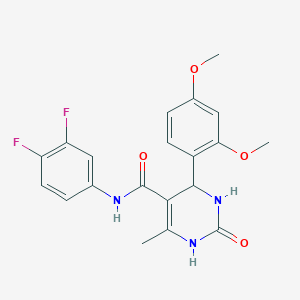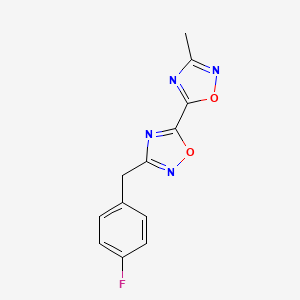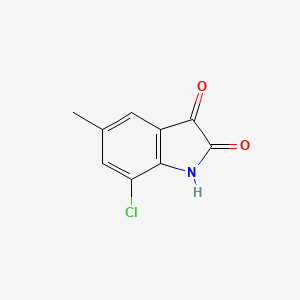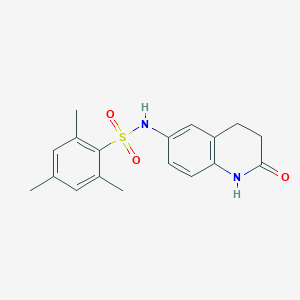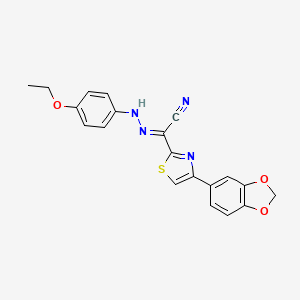![molecular formula C15H13N3O3 B2663955 2-[(7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetic acid CAS No. 866043-20-1](/img/structure/B2663955.png)
2-[(7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetic acid” is a chemical compound with the linear formula C16H15O3N3 . It is a solid in form .
Synthesis Analysis
A novel series of imidazopyridine Schiff bases have been synthesized by the acid-catalyzed reaction of 7-methyl-2-phenylimidazo . The newly synthesized compounds were characterized by 1 H and 13 C NMR spectra and LC/MS data .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string O=C1C=C ©N (C (C (O)=O)C)C2=NC (C3=CC=CC=C3)=CN21 . The InChI key for this compound is PWXJJFNTACOEIO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives, which include the compound , have been synthesized and screened for their antibacterial and antifungal activities . These compounds have shown significant activity against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, and a pathogenic fungal strain Fusarium oxysporum f. sp. Albedinis .
Antioxidant Activity
These compounds have also been evaluated for their antioxidant activity using the DPPH free radical scavenging method . The structure-activity relationship study revealed that the activity strongly depends on the substitution pattern .
ADME-Tox Predictions and Molecular Docking Studies
In silico ADME-Tox predictions and molecular docking studies have been carried out to determine the bioavailability of the synthesized compounds and confirm the antifungal and antibacterial experimental findings . This helps in understanding the possible binding interactions of the most active compounds into the active pockets of the selected target enzymes .
Synthesis Methodologies
The compound is part of a series of imidazo[1,2-a]pyridines that have been synthesized by the acid-catalyzed reaction of 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine with different aromatic aldehydes . Another method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .
Anticancer Properties
Imidazo[1,2-a]pyridine derivatives have been proposed for the treatment of cancer . The specific mechanisms and effectiveness of these compounds in cancer treatment are areas of ongoing research .
Treatment of Cardiovascular Diseases
These compounds have also been studied for their potential in treating cardiovascular diseases . The exact mechanisms and effectiveness are still under investigation .
Alzheimer’s Disease Treatment
Research has suggested the potential use of imidazo[1,2-a]pyridine derivatives for the treatment of Alzheimer’s disease . Further studies are needed to confirm their effectiveness and safety .
Anti-inflammatory Properties
Imidazo[1,2-a]pyridine derivatives have shown anti-inflammatory properties . More research is needed to understand their potential for treating various inflammatory conditions .
Safety and Hazards
Propiedades
IUPAC Name |
2-(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-10-7-13(21-9-14(19)20)18-8-12(17-15(18)16-10)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOHEGQRNDIVPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C(=C1)OCC(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-chlorobenzenesulfonamide](/img/structure/B2663872.png)
![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2663875.png)


![Ethyl 4-[(6-ethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2663878.png)
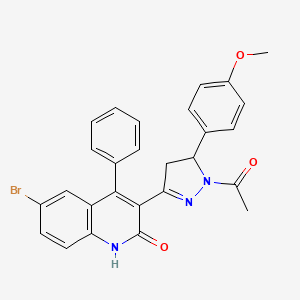
![(3Z)-3-[(2-iodophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2663883.png)
![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole](/img/structure/B2663884.png)
